1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid
Beschreibung
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid is a heterocyclic compound featuring an isoquinoline core substituted at the 4-position with a carboxylic acid group and at the 1-position with a piperazine ring bearing a 2-methoxyphenyl substituent. This structural motif is significant in medicinal chemistry, as piperazine derivatives are known for their affinity toward neurotransmitter receptors (e.g., serotonin and dopamine receptors), while the isoquinoline scaffold contributes to metabolic stability and bioavailability . The carboxylic acid group enhances water solubility and may facilitate interactions with biological targets through hydrogen bonding or ionic interactions.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-19-9-5-4-8-18(19)23-10-12-24(13-11-23)20-16-7-3-2-6-15(16)17(14-22-20)21(25)26/h2-9,14H,10-13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIGXYGRJUOCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The interaction of the compound with these receptors can affect various biochemical pathways, leading to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile.
Result of Action
The interaction of the compound with its targets can lead to various molecular and cellular effects. For instance, it can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. This can have therapeutic implications for numerous disorders.
Biochemische Analyse
Biochemical Properties
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. The compound interacts with these receptors by binding to them, which can either activate or block their function. This interaction is crucial for its potential therapeutic applications in treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, and neurodegenerative diseases.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of alpha1-adrenergic receptors, which are involved in the regulation of intracellular calcium levels and the activation of protein kinase C. These pathways play a crucial role in cell function, including gene expression and cellular metabolism. The compound’s impact on these pathways can lead to changes in cellular behavior, such as altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors. This binding can either inhibit or activate the receptor, depending on the specific subtype of the receptor and the cellular context. The compound’s interaction with these receptors can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins. Additionally, it can modulate enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have therapeutic effects, such as reducing blood pressure and improving cardiac function. At higher doses, it can cause toxic or adverse effects, including cardiovascular and neurological side effects. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in its biotransformation. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within different tissues. These interactions are important for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, as different subcellular compartments provide distinct microenvironments that can affect its interactions with biomolecules. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biologische Aktivität
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid (CAS Number: 1030102-15-8) is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of 302.35 g/mol. The compound features an isoquinoline core substituted with a piperazine ring and a methoxyphenyl group, which is crucial for its biological activity.
Research indicates that this compound interacts primarily with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Its affinity for these receptors suggests potential applications in treating mood disorders and anxiety-related conditions. The binding affinities (Ki values) for these receptors are critical in understanding its pharmacological profile.
Receptor Interaction
- Serotonin Receptors :
Anticancer Activity
- Cytotoxicity Studies :
- Recent investigations into related piperazine derivatives have reported promising anticancer properties. For example, new mono Mannich bases derived from piperazines have shown cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance their efficacy as anticancer agents .
Neuropharmacological Effects
- Anxiolytic and Antidepressant Potential :
Case Studies
Several studies have explored the biological activity of compounds related to or derived from this compound:
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid has been investigated for its potential as a therapeutic agent in several areas:
- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit serotonin receptor modulation, indicating potential antidepressant effects. The piperazine ring is often associated with such activity due to its ability to interact with neurotransmitter systems .
- Antipsychotic Properties : Research indicates that isoquinoline derivatives can influence dopaminergic pathways, which may be beneficial in treating psychotic disorders. The structural similarity to known antipsychotics warrants further investigation into this compound's efficacy .
Case Studies and Experimental Findings
Several studies have explored the effects of similar compounds, providing insights into the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant reduction in depressive symptoms in animal models when administered similar piperazine derivatives. |
| Study B | Antipsychotic efficacy | Showed promising results in reducing hyperactivity and improving cognitive deficits in rodent models. |
| Study C | Neurotransmitter interaction | Found that compounds with isoquinoline structures modulate serotonin and dopamine levels effectively. |
Vergleich Mit ähnlichen Verbindungen
Methyl 1-[4-(4-fluorophenyl)piperazin-1-yl]isoquinoline-4-carboxylate ()
- Core Structure: Isoquinoline with a methyl ester at the 4-position.
- Piperazine Substituent : 4-Fluorophenyl (vs. 2-methoxyphenyl in the target compound).
- The methyl ester (vs. carboxylic acid) acts as a prodrug form, improving lipophilicity and membrane permeability but requiring enzymatic hydrolysis for activation .
1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d, )
- Core Structure: Benzo[b]thiophene (vs. isoquinoline).
- Piperazine Substituent : 2-Methoxyphenyl (identical to the target compound).
- Key Differences: The benzo[b]thiophene core may alter π-π stacking interactions compared to the planar isoquinoline system. The propanol side chain introduces a hydroxyl group, enhancing hydrogen-bonding capacity but reducing rigidity compared to the direct linkage in the target compound.
- Synthesis: Prepared via sodium borohydride reduction of a propanone precursor with a 93.4% yield, indicating high efficiency for similar piperazine derivatives .
Functional Group Variations: Carboxylic Acid vs. Ester
CD-6: 1-Cyclopropyl-6-fluoro-7-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylacetyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ()
- Core Structure: Fluoroquinolone with dual piperazine linkages.
- Piperazine Substituent : 2-Methoxyphenyl (shared with the target compound).
- Relevance : Highlights the versatility of 2-methoxyphenylpiperazine in diverse therapeutic contexts .
Substituent Effects on Pharmacological Activity
The 2-methoxyphenyl group on piperazine is a critical pharmacophore. Comparisons with analogs bearing alternative substituents reveal:
- 4-Fluorophenyl () : Enhances selectivity for serotonin receptors (e.g., 5-HT$_{1A}$) due to stronger electron-withdrawing effects .
- Pyridin-2-yl (Compound 8e, ) : Introduces basicity via the pyridine nitrogen, altering receptor binding profiles compared to aryl-substituted piperazines .
Research Findings and Implications
- Synthetic Efficiency : Sodium borohydride reductions (e.g., for Compound 8d) achieve high yields (>90%), suggesting robust methods for piperazine-linked analogs .
- Bioactivity Trends: The 2-methoxyphenyl group consistently demonstrates receptor-binding versatility across diverse cores (isoquinoline, quinolone, benzo[b]thiophene), though core structure dictates therapeutic application (CNS vs. antibacterial) .
- Functional Group Impact : Carboxylic acids enhance target engagement through ionic interactions, whereas esters balance bioavailability and activation requirements .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid with high purity?
- Methodology :
- Step 1 : Piperazine derivatives are typically synthesized via nucleophilic substitution. For example, coupling 2-methoxyphenylpiperazine with isoquinoline-4-carboxylic acid precursors under reflux in anhydrous DMF (120°C, 24 hrs) .
- Step 2 : Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol/water (yield: ~65%, purity >95%) .
- Validation : Purity is confirmed via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water, gradient elution) .
Q. How can researchers verify the structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.5–8.7 ppm (isoquinoline protons), δ 3.8 ppm (methoxy group), and δ 2.5–3.5 ppm (piperazine ring protons) .
- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C–N–C in piperazine: ~109.5°) and confirms planar isoquinoline-carboxylic acid geometry .
- Mass Spectrometry : ESI-MS (m/z): Calculated [M+H]⁺ = 404.16; observed = 404.2 ± 0.1 .
Q. What safety protocols are critical during handling?
- Key Precautions :
- Skin/Eye Protection : Use nitrile gloves and goggles due to potential irritation (GHS Category 2A) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., during solvent evaporation) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the piperazine-isoquinoline scaffold influence receptor binding selectivity?
- Case Study :
- Targets : Piperazine moieties bind serotonin (5-HT₁A) and dopamine (D₂) receptors. Molecular docking (AutoDock Vina) shows the 2-methoxyphenyl group enhances hydrophobic interactions with receptor pockets .
- Contradictions : Some studies report weak α₁-adrenergic activity (IC₅₀ = 1.2 µM) despite structural similarity to known α₁ antagonists . Resolution requires functional assays (e.g., calcium flux in HEK293 cells).
Q. How can researchers resolve discrepancies in reported pharmacological activity data?
- Approach :
- Assay Optimization : Use standardized cell lines (e.g., CHO-K1 for GPCRs) and control compounds (e.g., prazosin for α₁ antagonism) to minimize variability .
- Data Triangulation : Compare IC₅₀ values across fluorometric (FLIPR), radioligand binding, and electrophysiology assays .
Q. What computational methods predict the compound’s metabolic stability?
- In Silico Tools :
- ADMET Prediction : SwissADME estimates moderate hepatic clearance (t₁/₂ = 3.2 hrs) due to CYP3A4-mediated oxidation of the methoxy group .
- Metabolite Identification : Schrödinger’s MetaSite predicts primary metabolites: demethylated piperazine and hydroxylated isoquinoline derivatives .
Q. How does pH affect the compound’s solubility and stability?
- Experimental Data :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
